molecular formula C13H25ClN2O2 B1382922 Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride CAS No. 1803572-43-1

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride

Cat. No.: B1382922
CAS No.: 1803572-43-1
M. Wt: 276.8 g/mol
InChI Key: XZDQCZJCIZSORO-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.8 g/mol . This compound is known for its versatile applications in scientific research and industry, particularly in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with azepane-1-carboxylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield.

Chemical Reactions Analysis

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to perform several biological processes, such as the release of reactive oxygen species, activation of mitochondrial cytochrome C, and modulation of protein expression . These actions contribute to its pharmacological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12;/h12,14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDQCZJCIZSORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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